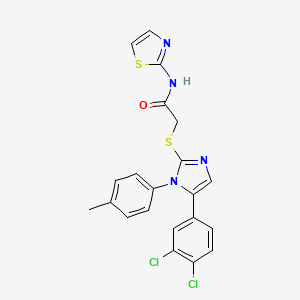![molecular formula C22H21ClN4O2S B2469647 2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105251-18-0](/img/structure/B2469647.png)
2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a thieno[3,4-c]pyrazole ring, a benzamide group, and a phenethylamino group. These groups are common in many pharmaceutical compounds due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the benzamide group might undergo hydrolysis under acidic or basic conditions, while the thieno[3,4-c]pyrazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups like the benzamide might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
a. Anti-Inflammatory Properties: The thieno[3,4-c]pyrazole scaffold, combined with the benzamide moiety, may confer anti-inflammatory effects. Researchers are investigating its role in modulating inflammatory pathways, potentially targeting conditions like rheumatoid arthritis or inflammatory bowel diseases.
b. Analgesic Activity: Given its structural resemblance to phenethylamine derivatives, this compound might possess analgesic properties. Researchers are exploring its interactions with opioid receptors and its potential as a novel pain management agent.
c. Neuroprotection: The phenethylamine component suggests possible neuroprotective effects. Investigations are underway to determine if this compound can mitigate neurodegenerative processes, such as Alzheimer’s disease or Parkinson’s disease.
Organic Synthesis and Chemical Reactions
The benzylic position in this compound is chemically interesting. Let’s explore its reactivity:
a. Benzylic Bromination: The benzylic hydrogen can undergo free radical bromination, leading to the formation of a benzylic radical. N-bromosuccinimide (NBS) is commonly used for this purpose. The resulting benzylic bromide can serve as a versatile intermediate in organic synthesis .
b. Electrophilic Aromatic Substitution: Interestingly, electrophilic aromatic substitution does not readily occur at the benzylic position. The resonance-stabilized carbocation formed during substitution reactions favors SN1 pathways rather than SN2 reactions .
Synthetic Chemistry and Drug Design
Researchers are actively exploring modifications of this compound to enhance its pharmacological properties. Potential applications include:
a. Prodrug Development: By strategically modifying functional groups, scientists aim to create prodrugs that improve solubility, bioavailability, and targeted delivery. This compound’s unique structure offers opportunities for prodrug design.
b. Hybrid Molecules: Combining the thieno[3,4-c]pyrazole scaffold with other pharmacophores (e.g., kinase inhibitors, antiviral agents) could yield hybrid molecules with synergistic effects. Such hybrids may exhibit improved selectivity and efficacy.
Wirkmechanismus
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Compounds with similar structures have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds , it is likely that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The presence of a chlorine atom in the compound may increase its potency and improve its solubility , potentially enhancing its bioavailability.
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c23-18-9-5-4-8-16(18)22(29)25-21-17-13-30-14-19(17)26-27(21)12-20(28)24-11-10-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCKYHMKDWRITD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

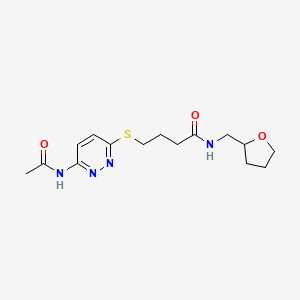
![N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2469565.png)
![1-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2469566.png)
![1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2469569.png)
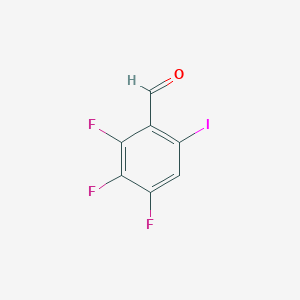
![1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2469573.png)
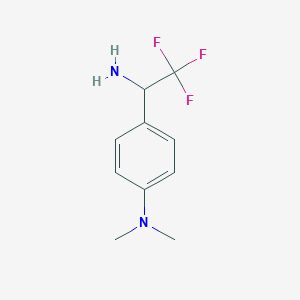
![N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2469576.png)
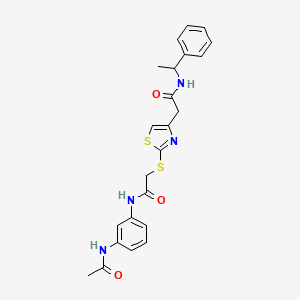
![2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2469579.png)

